
5-Methoxy-2,7-dimethylocta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation at the vinyl group using rhodium (III) and iron (III) chloride in the presence of oxygen.
Hydroformylation: Reaction with rhodium hydride complexes to form aldehydes.
Isomerization: Alkene isomerization reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Rhodium (III) chloride, iron (III) chloride, oxygen
Hydroformylation: Rhodium hydride complexes
Isomerization: Catalysts such as rhodium complexes
Major Products Formed
Oxidation: Methyl ketones
Hydroformylation: Aldehydes
Isomerization: Isomerized alkenes
Applications De Recherche Scientifique
5-Methoxy-2,7-dimethylocta-1,6-diene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studying the effects of methoxy and methyl groups on biological activity.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the diene structure allows for various addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerol, methyl ether: Similar structure with a methoxy group.
Geranyl methyl ether: Another derivative of octadiene with similar functional groups.
Uniqueness
5-Methoxy-2,7-dimethylocta-1,6-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
54009-90-4 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
5-methoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-9(2)6-7-11(12-5)8-10(3)4/h8,11H,1,6-7H2,2-5H3 |
Clé InChI |
XADMTPDRRKVYOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(CCC(=C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


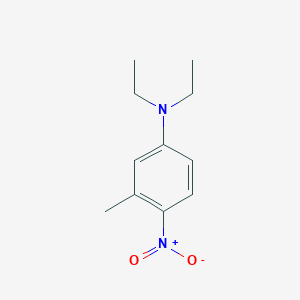
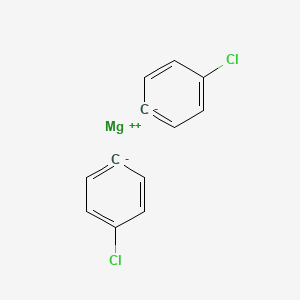

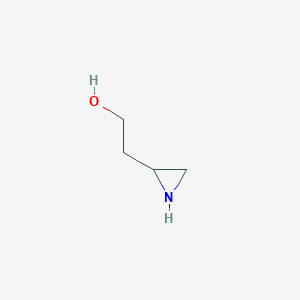
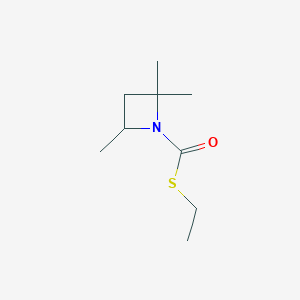
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
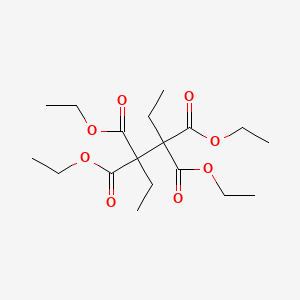

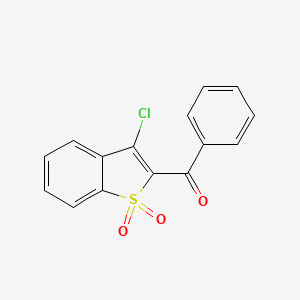
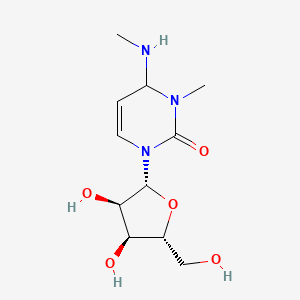
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
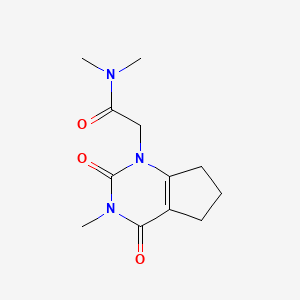
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
